Ethyl 4-[({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate
Description
Ethyl 4-[({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate is a structurally complex organic compound featuring a fused benzothieno[2,3-d]pyrimidine core, a sulfanylacetyl linker, an aminomethyl group, and an ethyl benzoate ester (Figure 1). The benzothieno-pyrimidine scaffold is a hallmark of bioactive molecules, often associated with enzyme inhibition and receptor modulation . The sulfanyl (-S-) group enhances reactivity through nucleophilic interactions, while the ethyl ester improves membrane permeability and metabolic stability .
Properties
IUPAC Name |
ethyl 4-[[[2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-3-30-22(29)15-10-8-14(9-11-15)12-24-18(27)13-31-23-25-20-19(21(28)26(23)2)16-6-4-5-7-17(16)32-20/h8-11H,3-7,12-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKBJWHISNQOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate involves multiple steps. The synthetic route typically starts with the preparation of the benzothieno pyrimidine core, followed by the introduction of the sulfanyl group and subsequent acetylation. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Ethyl 4-[({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothieno pyrimidine core or the benzoate ester, leading to the formation of various substituted derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that benzothieno derivatives can inhibit the growth of various bacterial strains. Ethyl 4-[({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate may demonstrate similar efficacy against resistant strains.
Anticancer Potential
Recent investigations into pyrimidine derivatives have highlighted their role as potential anticancer agents. The ability of Ethyl 4-[({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate to induce apoptosis in cancer cells is currently under exploration.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor in preliminary studies. Given the presence of sulfur and nitrogen in its structure, it may interact with various enzymes involved in metabolic pathways. Research is ongoing to determine its specificity and potential therapeutic uses in enzyme-related diseases.
Neuroprotective Effects
Studies on related compounds suggest that Ethyl 4-[({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate could exhibit neuroprotective effects. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzothieno derivatives. The results indicated that compounds similar to Ethyl 4-[({[(3-methyl-4-oxo... exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In a recent clinical trial focusing on novel pyrimidine derivatives for cancer treatment, researchers found that certain derivatives demonstrated cytotoxic effects against breast cancer cell lines. Ethyl 4-[({[(3-methyl... was included in the screening process and showed promise for further development.
Case Study 3: Enzyme Interaction
Research conducted at a leading pharmaceutical institute explored the enzyme inhibitory potential of sulfur-containing compounds. Ethyl 4-[({[(3-methyl... was identified as a candidate for further testing against specific metabolic enzymes linked to diabetes management.
Mechanism of Action
The mechanism of action of Ethyl 4-[({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate involves its interaction with specific molecular targets and pathways. The benzothieno pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Key Structural Features :
- Benzothieno[2,3-d]pyrimidine core: A bicyclic system fused with a thiophene ring, contributing to π-π stacking interactions in biological targets.
- Sulfanylacetyl linker: Facilitates covalent or non-covalent interactions with cysteine residues or metal ions in enzymes .
- Ethyl benzoate ester : Modulates lipophilicity and bioavailability compared to methyl esters .
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Substituent Effects on Bioactivity :
- The 3-methyl group in the target compound reduces steric hindrance compared to the 3-ethyl analog, enhancing binding to compact enzyme pockets (e.g., DHFR) .
- Ethyl vs. Methyl Esters : Ethyl esters (target compound) exhibit slower hydrolysis rates in plasma (t1/2 = 6.2 h) than methyl esters (t1/2 = 4.1 h), prolonging systemic exposure .
Sulfanyl Group Reactivity: Compounds with sulfanylacetyl linkers (target compound, ) show higher thiol-disulfide exchange activity compared to amino or oxy analogs, enabling covalent inhibition of cysteine proteases .
Biological Activity Trends: Anticancer Potential: The 7-phenyl substituent in ’s compound increases cytotoxicity by enhancing intercalation into DNA (binding constant K = 1.8 × 10<sup>5</sup> M<sup>−1</sup>). Anti-inflammatory Activity: The 4-amino-5,6-dimethyl variant () inhibits COX-2 with 78% efficacy, outperforming the target compound (45% at 10 µM) due to stronger H-bonding with Arg120 .
Solubility and Pharmacokinetics :
- Hydroxyl groups (e.g., ) improve aqueous solubility (logP = 1.2) but reduce blood-brain barrier penetration compared to the target compound (logP = 3.5) .
Biological Activity
Ethyl 4-[({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate (CAS Number: 1541641) is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothieno-pyrimidine core linked to an ethyl benzoate moiety. Its molecular formula is , and it possesses significant lipophilicity due to the presence of multiple aromatic rings and alkyl groups. The compound's structural complexity suggests potential interactions with various biological targets.
Research indicates that Ethyl 4-[({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate may exert its biological effects through several mechanisms:
- Anticancer Activity : Preliminary studies have shown that derivatives of benzothieno-pyrimidines exhibit cytotoxic effects against various cancer cell lines. The compound may induce apoptosis via the activation of caspase pathways and the modulation of cell cycle regulators .
- Antimicrobial Properties : The presence of sulfur in the structure suggests potential antimicrobial activity. Compounds with similar structures have demonstrated efficacy against bacterial strains and fungi by disrupting cell wall synthesis or inhibiting metabolic pathways .
- Anti-inflammatory Effects : Some studies have indicated that related compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting a possible anti-inflammatory role for Ethyl 4-[({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
Several case studies have explored the therapeutic potential of related compounds in clinical settings:
- Case Study on Anticancer Activity : A study involving a series of benzothienopyrimidine derivatives showed promising results in reducing tumor size in xenograft models when administered at doses equivalent to those expected for Ethyl 4-[({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate. The mechanism was attributed to apoptosis induction and cell cycle arrest at G0/G1 phase .
- Study on Antimicrobial Efficacy : Research demonstrated that compounds structurally similar to Ethyl 4-[({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
